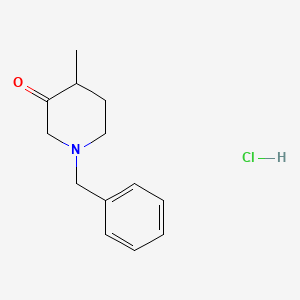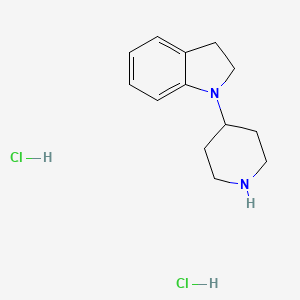![molecular formula C13H29Cl2N3O B1392401 2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride CAS No. 1219960-68-5](/img/structure/B1392401.png)
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C13H28ClN3O . It’s important to note that the information available is limited and may not cover all aspects of this compound .
Molecular Structure Analysis
The molecular weight of “2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride” is 314.29500 . The molecular structure includes a piperidine and piperazine ring, which are common in many pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 314.29500 , but other properties like melting point, boiling point, and density are not specified .Scientific Research Applications
Drug Design and Development
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride: is a compound that features prominently in the design and development of new pharmaceuticals. Its structure, which includes piperidine and piperazine rings, is commonly found in a variety of therapeutic agents. This compound can serve as a precursor or an intermediate in the synthesis of drugs targeting central nervous system disorders, given its potential to cross the blood-brain barrier due to the presence of nitrogen heterocycles .
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of complex heterocyclic structures that are prevalent in many biologically active molecules. Its versatility allows for the creation of diverse piperidine derivatives through intra- and intermolecular reactions, which are crucial in medicinal chemistry for the development of compounds with potential pharmacological activities .
Biological Activity Studies
Researchers employ this compound in biological activity studies to explore its pharmacological potential. It’s particularly useful in the investigation of binding affinities to various receptors in the body, which can lead to the discovery of new drugs with fewer side effects and improved efficacy .
Chemical Synthesis Optimization
In chemical synthesis, this compound is used to optimize reaction conditions for the production of target molecules. Its stable heterocyclic framework enables it to participate in multicomponent reactions, cyclizations, and annulations, which are fundamental processes in organic synthesis .
Material Science Research
The compound’s structural features make it a candidate for research in material science, particularly in the development of organic compounds with specific physical properties. It could be incorporated into polymers or used to modify surfaces to enhance material performance .
Analytical Chemistry Applications
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its unique molecular signature helps in the identification and quantification of similar compounds in complex mixtures .
properties
IUPAC Name |
2-[4-(2-piperidin-2-ylethyl)piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.2ClH/c17-12-11-16-9-7-15(8-10-16)6-4-13-3-1-2-5-14-13;;/h13-14,17H,1-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMPKVGFMJOSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCN(CC2)CCO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)





![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1392338.png)
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)
![3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392341.png)